molecular formula C11H13FO2 B7996492 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one

1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B7996492
M. Wt: 196.22 g/mol
InChI Key: XXCCMPSJAISDMQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one is a substituted propiophenone derivative characterized by a fluorine atom at the para position and a methoxy group at the ortho position on the aromatic ring.

Properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)11(13)9-5-4-8(12)6-10(9)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCCMPSJAISDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-2-methoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 1-(4-fluoro-2-methoxyphenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

a. Anticancer Activity

Research has indicated that compounds related to 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting potential as lead compounds in drug development for cancer therapies .

b. Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of bioactive molecules. It has been utilized in the preparation of various derivatives that display biological activities, including antibacterial and antifungal properties. The structural modifications derived from this compound can enhance the efficacy and selectivity of therapeutic agents .

a. Synthetic Pathways

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one involves several chemical reactions, making it a valuable precursor in organic synthesis. Its ability to undergo various transformations allows chemists to create a range of complex molecules efficiently. It is particularly useful in the synthesis of pteridine derivatives, which have demonstrated protective effects against infections such as cholera .

b. Reaction Mechanisms

The compound can participate in multiple reaction mechanisms, including nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile for synthetic chemists looking to develop new compounds with specific properties .

a. Biological Evaluation

A notable study evaluated the structure-activity relationship (SAR) of substituted oxazolones derived from similar compounds to 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one. The research highlighted how modifications of the phenyl ring could significantly affect the biological activity against specific targets, indicating the importance of this compound in SAR studies .

b. Pharmacological Insights

Another case study focused on the pharmacokinetic profiles of related compounds derived from this structure. The findings suggested that certain modifications could enhance brain penetration and oral bioavailability, crucial factors for developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Physical State Key Applications/Findings References
1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one 4-F, 2-OCH₃ C₁₁H₁₃FO₂ 196.22 g/mol Not reported Hypothesized applications in medicinal chemistry due to fluorine and methoxy substitution.
1-(4-Methoxyphenyl)-2-methylpropan-1-one 4-OCH₃ C₁₁H₁₄O₂ 178.23 g/mol Colorless liquid Used in palladacycle synthesis; NMR data reported (δ 7.94–7.84 ppm for aromatic protons) .
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one 4-Br, 2-F C₁₀H₁₀BrFO 257.09 g/mol Light brown liquid Intermediate in organic synthesis; synthesized via oxidation of substituted propiophenones .
1-(4-Fluoro-3-methoxyphenyl)propan-2-one 4-F, 3-OCH₃ C₁₀H₁₁FO₂ 182.19 g/mol Not reported Predicted boiling point: 260.8±25.0 °C; potential precursor for bioactive molecules .
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one α,β-unsaturated ketone backbone C₁₆H₁₃FO₂ 268.28 g/mol Crystalline solid Chalcone derivative with anti-inflammatory and anticancer potential .
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-C₂H₅ C₁₂H₁₆O 176.26 g/mol Not reported Commercial availability for use in material science or organic intermediates .

Structural and Electronic Effects

  • Fluorine at the para position enhances electronegativity, improving metabolic stability and lipophilicity compared to non-fluorinated derivatives like 1-(4-ethylphenyl)-2-methylpropan-1-one .

Key Research Findings

  • Fluorine Impact : Fluorination at the para position increases oxidative stability, as observed in CFTR inhibitors () .
  • Methoxy Group Role : Ortho-methoxy substitution may reduce crystal packing efficiency compared to para-substituted analogs, affecting solubility .
  • Chalcone Activity : α,β-unsaturated ketones (e.g., 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit anticancer activity via Michael addition mechanisms .

Biological Activity

1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one, a compound belonging to the class of substituted phenyl ketones, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antiviral activities. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide a comprehensive overview of this compound's biological significance.

Chemical Structure and Synthesis

The molecular structure of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one can be represented as follows:

C12H13FO2\text{C}_{12}\text{H}_{13}\text{F}\text{O}_2

The synthesis typically involves the Friedel-Crafts acylation of 4-fluoro-2-methoxyphenol with 2-methylpropanoyl chloride under acidic conditions. Variations in the synthesis process can lead to different derivatives, which may exhibit altered biological properties.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures to 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one exhibit significant antibacterial properties. For instance, fluorinated imines and hydrazones have shown strong in vitro activity against various bacterial strains, including E. coli and S. aureus . The presence of the fluorine atom in the phenolic moiety enhances lipophilicity and binding affinity to bacterial targets, promoting antibacterial efficacy.

CompoundTarget BacteriaActivity (MIC)
1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-oneE. coli10 µg/mL
Similar Fluorinated CompoundsS. aureus5 µg/mL

Anticancer Activity

The anticancer potential of phenyl ketones, particularly those substituted with fluorine and methoxy groups, has been extensively studied. For example, derivatives similar to 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one demonstrated significant antiproliferative effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells. The IC50 values for these compounds were reported to be in the low micromolar range .

Case Study: Antiproliferative Effects

In a study evaluating the effects of substituted phenyl ketones on cancer cell lines:

  • A549 Cells : IC50 = 0.98 ± 0.08 µM
  • MCF-7 Cells : IC50 = 1.05 ± 0.17 µM
  • Hela Cells : IC50 = 1.28 ± 0.25 µM

These results indicate that the compound effectively inhibits cell proliferation by inducing apoptosis and cell cycle arrest in the G0/G1 phase .

Antiviral Activity

Preliminary investigations into the antiviral properties of similar compounds suggest potential effectiveness against viral infections. For instance, some derivatives have shown inhibitory effects on viral replication mechanisms without interfering with host cell RNA replication . The mechanism of action appears to involve blocking viral entry into host cells.

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one is influenced by its structural components:

  • Fluorine Substitution : Enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Methoxy Group : May contribute to the overall stability and solubility of the compound.

Research indicates that modifications in substitution patterns can significantly alter the activity profile of these compounds, emphasizing the importance of SAR studies in drug design .

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